N,N-dimethylquinoxalin-2-amine
Overview
Description
N,N-Dimethylquinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core with a dimethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylquinoxalin-2-amine typically involves the condensation of 2-nitroaniline with dimethylamine under reducing conditions. One common method includes the reduction of 2-nitroaniline to 2-aminophenylamine, followed by the reaction with dimethylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems can facilitate large-scale synthesis, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with functional groups such as hydroxyl, amino, and alkyl groups, which can further be utilized in the synthesis of more complex molecules .
Scientific Research Applications
N,N-Dimethylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of N,N-dimethylquinoxalin-2-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, such as tyrosine kinases, by binding to their active sites. Additionally, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the dimethylamino group, serves as a fundamental structure for various derivatives.
N,N-Dimethylquinoxalin-2-carboxamide: Similar in structure but with a carboxamide group instead of an amine group.
2-Aminoquinoxaline: Features an amino group at the 2-position without the dimethyl substitution.
Uniqueness: N,N-Dimethylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
N,N-dimethylquinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWBRYALCDNHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325900 | |
Record name | N,N-dimethylquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35552-76-2 | |
Record name | NSC521688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dimethylquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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